molecular formula C11H14FNO B2411309 4-(Diethylamino)-3-fluorobenzaldehyde CAS No. 152725-10-5

4-(Diethylamino)-3-fluorobenzaldehyde

Cat. No.: B2411309
CAS No.: 152725-10-5
M. Wt: 195.237
InChI Key: ZHHVPRUEBWLGCP-UHFFFAOYSA-N
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Description

4-(Diethylamino)-3-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a diethylamino group and a fluorine atom attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)-3-fluorobenzaldehyde typically involves the introduction of the diethylamino group and the fluorine atom onto a benzaldehyde framework. One common method is the Vilsmeier-Haack reaction, which involves the formylation of an aromatic compound using a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction conditions usually require a solvent like dichloromethane and a temperature range of 0-5°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)-3-fluorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a catalyst or a base.

Major Products Formed

    Oxidation: 4-(Diethylamino)-3-fluorobenzoic acid.

    Reduction: 4-(Diethylamino)-3-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Diethylamino)-3-fluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Diethylamino)-3-fluorobenzaldehyde depends on its application. For instance, in biological systems, it may interact with specific proteins or enzymes, altering their function. The diethylamino group can enhance the compound’s ability to penetrate cell membranes, while the fluorine atom can influence its binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-(Diethylamino)benzaldehyde: Lacks the fluorine atom, which can affect its reactivity and applications.

    3-Fluorobenzaldehyde: Lacks the diethylamino group, which can influence its solubility and biological activity.

    4-(Diethylamino)-2-fluorobenzaldehyde: Similar structure but with the fluorine atom in a different position, affecting its chemical properties.

Uniqueness

4-(Diethylamino)-3-fluorobenzaldehyde is unique due to the specific positioning of the diethylamino group and the fluorine atom, which confer distinct electronic and steric properties. These features make it valuable in various synthetic and research applications, offering advantages over similar compounds in terms of reactivity and functionality .

Properties

IUPAC Name

4-(diethylamino)-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-3-13(4-2)11-6-5-9(8-14)7-10(11)12/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHVPRUEBWLGCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a 250 mL round bottom flask equipped with stirbar, condenser and nitrogen inlet was placed 3,4-difluorobenzaldehyde (25.0 g, 176 mmol), dimethylsulfoxide (50 mL) and diethylamine (38.6 g, 528 mmol). The resulting solution was boiled gently for 6 hr at which time thin layer chromatography indicated all the difluorobenzaldehyde was consumed. The solution was cooled and transferred to a separatory funnel with ethyl acetate and water. The phases were separated, the organic phase washed well with water, dried (MgSO4) and filtered through a short pad of silica gel. Silica gel (50 g) was added to the filtrate and the mixture concentrated to dryness. This material was placed at the top of a column of silica gel and eluded with a gradient of ethylacetate in hexane (0→4%). Concentration of the pure fractions by rotary evaporation afforded a light brown oil (31.97 g, 92%) of sufficient purity for subsequent transformations: IR (CCl4)1695 cm-1 ; 1H NMR (CDCl3)δ9.70 (s, 1H), 7.41-7.50 (m, 2H), 6.78 (t, J= 8Hz, 1H), 3.39 (q, J=7 Hz, 4H), 1.20 (t, J=7 Hz, 6H); 13C NMR (CDCl3) ppm 189.048, 151.901 (d, J=244 Hz), 142.844 (d, J=8 Hz), 127.880. 126.244 (d, 6 Hz), 116.433 (d, J=23Hz), 115.316 (d, 5 Hz), 45.845 (d, J=6Hz), 12.858 d,J=1 Hz).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
38.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Yield
92%

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